A Technical Guide to the Synthesis and Characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)
A Technical Guide to the Synthesis and Characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, a compound of significant interest in neuroscience and drug development, commonly known as SAK3. SAK3 is a potent T-type voltage-gated Ca2+ channel (T-VGCC) enhancer, demonstrating potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1]
Physicochemical Properties
A summary of the key physicochemical properties of SAK3 is presented in the table below. This data is essential for the proper handling, formulation, and analysis of the compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₃N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 369.41 g/mol | --INVALID-LINK-- |
| CAS Number | 1256269-87-0 | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Solubility | DMSO: 2 mg/mL | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of SAK3 is based on the methodology for spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] derivatives developed by Abe et al. The synthesis is a two-step process involving the formation of a key intermediate followed by a nucleophilic substitution.
Step 1: Synthesis of Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
The first step involves the reaction of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone with ethyl 4-chloroacetoacetate in the presence of a base.
Reactants:
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8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone
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Ethyl 4-chloroacetoacetate
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Base (e.g., sodium ethoxide or potassium carbonate)
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Anhydrous solvent (e.g., ethanol or dimethylformamide)
Procedure:
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To a solution of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone in the chosen anhydrous solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred for a specified time to allow for the formation of the corresponding anion.
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Ethyl 4-chloroacetoacetate is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or heated to a specific temperature for a period of time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
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Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
Step 2: Synthesis of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)
The second step involves the nucleophilic substitution of the 2-methylthio group of the intermediate with piperidine.
Reactants:
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Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
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Piperidine
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Solvent (e.g., ethanol, acetonitrile, or DMF)
Procedure:
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The ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate intermediate is dissolved in the chosen solvent.
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An excess of piperidine is added to the solution.
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The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by TLC.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue is dissolved in an organic solvent and washed with water to remove excess piperidine and other water-soluble impurities.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The final product, SAK3, is purified by recrystallization or column chromatography to yield a white to beige powder.
Caption: Synthetic workflow for SAK3.
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized SAK3. The following table summarizes the expected analytical data.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester, piperidinyl, methyl, and aromatic protons of the spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] core. |
| ¹³C NMR | Resonances for the carbonyls of the dioxo-cyclopentene and ester groups, spiro carbon, and carbons of the aromatic and aliphatic moieties. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of SAK3. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester and ketone), C=C (alkene and aromatic), and C-N bonds. |
Signaling Pathway and Mechanism of Action
SAK3 acts as a positive modulator of T-type voltage-gated calcium channels, specifically enhancing the currents of Cav3.1 and Cav3.3 isoforms. This enhancement of T-VGCC activity leads to an increase in intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events.
One of the key downstream effectors of the increased intracellular calcium is the Calcium/calmodulin-dependent protein kinase II (CaMKII). The influx of calcium ions leads to the activation of CaMKII, which is a crucial mediator of synaptic plasticity and memory formation.
Caption: SAK3 signaling pathway.
The activation of this pathway by SAK3 has been shown to enhance the release of neurotransmitters like acetylcholine, which plays a vital role in cognitive functions. This mechanism of action underlies the potential of SAK3 as a therapeutic agent for cognitive decline associated with neurodegenerative disorders.
